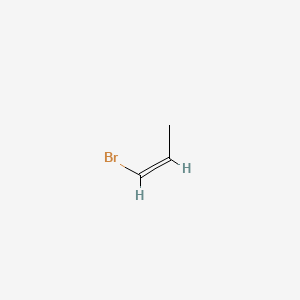

cis-1-Bromo-1-propene

Description

Properties

IUPAC Name |

(Z)-1-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQDMQVWOWCVEM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-13-6, 590-14-7 | |

| Record name | 1-Propene, 1-bromo-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1-Bromo-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Bromo-1-propene, also known by its IUPAC name (Z)-1-bromoprop-1-ene, is a halogenated alkene of significant interest in organic synthesis.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group on the same side of the carbon-carbon double bond, imparts specific reactivity that makes it a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-1-bromo-1-propene, detailed experimental protocols for its synthesis and common reactions, and key safety information.

Chemical and Physical Properties

The physical and chemical properties of cis-1-bromo-1-propene are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₃H₅Br |

| Molecular Weight | 120.98 g/mol |

| CAS Number | 590-13-6 |

| Appearance | Liquid |

| Boiling Point | 58 °C (lit.) |

| Melting Point | -113 °C |

| Density | 1.423 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4545 (lit.) |

| Flash Point | -34 °C (-29.2 °F) - closed cup |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of cis-1-bromo-1-propene.

¹H NMR (300 MHz, acetone):

-

δ 6.28 (d): Corresponds to the vinylic proton on the carbon bearing the bromine atom.

-

δ 6.23 (d): Represents the other vinylic proton.

-

δ 1.72: Assigned to the methyl protons.

-

J(H,H) = 6.9 Hz: The coupling constant between the two vinylic protons is characteristic of a cis-alkene.[2]

¹³C NMR: While detailed spectral data was not found in the immediate search, typical shifts for vinylic carbons in similar bromoalkenes would be expected in the range of 100-130 ppm.

Infrared (IR) Spectroscopy: Key IR spectral features would include C-H stretching from the methyl and vinylic groups, C=C stretching of the double bond, and the C-Br stretching frequency.

Experimental Protocols

Synthesis of Isomerically Pure cis-1-Bromo-1-propene

An improved method for the synthesis of isomerically pure cis-1-bromo-1-propene involves the bromodecarboxylation of erythro-2,3-dibromobutanoic acid.

Materials:

-

erythro-2,3-dibromobutanoic acid

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (EtN(i-Pr)₂)

Procedure:

-

The bromodecarboxylation of erythro-2,3-dibromobutanoic acid is carried out in neat triethylamine or diisopropylethylamine.

-

The reaction mixture is maintained at a temperature of 40 °C.

-

This method has been reported to reproducibly yield isomerically pure cis-1-bromo-1-propene in 57% yield.

Purification

Fractional distillation is the primary method for purifying cis-1-bromo-1-propene and for separating it from its trans isomer. Given the close boiling points of the isomers, a distillation column with high theoretical plates is recommended for effective separation.

General Workflow for Synthesis of 1-Bromo-1-propene (Isomer Mixture)

A common route to a mixture of cis- and trans-1-bromo-1-propene is through the dehydrohalogenation of 1,2-dibromopropane.[3]

Reactivity and Applications in Drug Development

cis-1-Bromo-1-propene is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the polarized C-Br bond and the nucleophilicity of the double bond.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds and is widely used in the pharmaceutical industry. cis-1-Bromo-1-propene can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

cis-1-Bromo-1-propene (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a reaction vessel, add cis-1-bromo-1-propene, the arylboronic acid, and the base.

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purify the product by column chromatography.

Grignard Reagent Formation

cis-1-Bromo-1-propene can be used to prepare the corresponding Grignard reagent, (Z)-prop-1-en-1-ylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.

Safety and Handling

cis-1-Bromo-1-propene is a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

cis-1-Bromo-1-propene is a valuable and versatile building block in modern organic synthesis. Its well-defined stereochemistry and reactivity in key transformations like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective and safe utilization in the laboratory.

References

Synthesis of Isomerically Pure cis-1-Bromo-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of synthetic routes to obtain isomerically pure cis-1-bromo-1-propene, a valuable building block in organic synthesis. The document details stereoselective methods, providing clear, actionable experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Bromodecarboxylation of erythro-2,3-Dibromopropanoic Acid

The bromodecarboxylation of erythro-2,3-dibromopropanoic acid is a highly effective and stereospecific method for the synthesis of cis-1-bromo-1-propene. The reaction proceeds via an anti-periplanar elimination of carbon dioxide and a bromide ion, leading to the exclusive formation of the cis isomer from the erythro precursor. Two primary methodologies have been reported, one employing conventional heating and another utilizing microwave irradiation for accelerated reaction times.

Synthesis of the Precursor: erythro-2,3-Dibromopropanoic Acid

The necessary precursor, erythro-2,3-dibromopropanoic acid, can be synthesized from acrylic acid through a stereoselective bromination reaction.

Experimental Protocol:

A solution of acrylic acid in a suitable solvent (e.g., water or acetic acid) is treated with a brominating agent, such as bromine (Br₂) or hydrobromic acid (HBr) and an oxidizing agent. The reaction is typically carried out at room temperature. The erythro isomer can be isolated and purified by crystallization.

Method A: Conventional Heating (Fuller and Walker Method)

This method, reported by Fuller and Walker, provides isomerically pure cis-1-bromo-1-propene in good yield.[1]

Experimental Protocol:

erythro-2,3-Dibromopropanoic acid is heated in neat triethylamine (B128534) (Et₃N) or diisopropylethylamine (i-Pr₂NEt) at 40°C. The reaction mixture is stirred until the evolution of CO₂ ceases. The product, cis-1-bromo-1-propene, is then isolated by distillation. This procedure reproducibly provides the isomerically pure product.[1]

Method B: Microwave-Assisted Synthesis (Kuang et al. Method)

A rapid and highly stereoselective synthesis of (Z)-1-bromo-1-alkenes, including cis-1-bromo-1-propene, has been developed using microwave irradiation.[2][3] This method significantly reduces reaction times compared to conventional heating.

Experimental Protocol:

A mixture of anti-2,3-dibromoalkanoic acid (which corresponds to the erythro form for the propene derivative) and triethylamine (Et₃N) in dimethylformamide (DMF) is subjected to microwave irradiation.[2][3] The reaction proceeds to completion within minutes. The product is then isolated by extraction and purified by distillation.

Quantitative Data Summary: Bromodecarboxylation Methods

| Method | Reagents and Conditions | Yield (%) | Isomeric Purity (cis:trans) | Reference |

| Fuller and Walker | erythro-2,3-dibromopropanoic acid, neat Et₃N or i-Pr₂NEt, 40°C | 57 | Isomerically Pure | [1] |

| Kuang et al. | anti-2,3-dibromoalkanoic acid, Et₃N, DMF, Microwave irradiation | High | Highly Stereoselective | [2][3] |

Hydrobromination of Propyne (B1212725)

The direct hydrobromination of propyne can, in principle, yield 1-bromo-1-propene. However, controlling the stereoselectivity to favor the cis isomer is a significant challenge. The reaction can proceed through different mechanisms, leading to mixtures of isomers.

Radical Addition (Anti-Markovnikov)

The radical addition of HBr to propyne, typically initiated by peroxides or UV light, proceeds with anti-Markovnikov regioselectivity, placing the bromine atom on the terminal carbon. However, this process generally lacks stereocontrol, leading to a mixture of cis and trans isomers.

Logical Relationship for Hydrobromination of Propyne

Caption: Reaction pathways for the hydrobromination of propyne.

Bromoboration-Protodeboronation of Propyne

A highly stereoselective, albeit two-step, approach to cis-1-bromo-1-propene involves the syn-bromoboration of propyne followed by protodeboronation of the resulting vinylborane.

Step 1: syn-Bromoboration of Propyne

The reaction of propyne with a bromoborane (B216815) reagent, such as BBr₃, proceeds with high syn-selectivity to afford the corresponding (Z)-vinylborane.

Step 2: Stereoselective Protodeboronation

The resulting (Z)-vinylborane can then be treated with a proton source, such as acetic acid, to replace the boryl group with a hydrogen atom, yielding the desired cis-1-bromo-1-propene with retention of stereochemistry.[4]

Experimental Workflow: Bromoboration-Protodeboronation

Caption: Two-step synthesis of cis-1-bromo-1-propene via bromoboration.

Quantitative Data Summary: Bromoboration-Protodeboronation

| Step | Reagents and Conditions | Yield (%) | Isomeric Purity (cis:trans) | Reference |

| Bromoboration | Propyne, BBr₃ | High | >98% syn-addition | |

| Protodeboronation | (Z)-Vinylborane, Acetic Acid | Good | Stereoretentive | [4] |

Conclusion

For the synthesis of isomerically pure cis-1-bromo-1-propene, the bromodecarboxylation of erythro-2,3-dibromopropanoic acid stands out as the most direct and efficient method, with both conventional and microwave-assisted protocols providing high stereoselectivity. The bromoboration-protodeboronation sequence offers an alternative route with excellent stereocontrol, though it involves an additional synthetic step. The direct hydrobromination of propyne is generally not recommended due to the lack of reliable stereocontrol. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for multi-step procedures.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of cis-1-Bromo-1-propene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cis-1-bromo-1-propene. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields, offering a detailed analysis of its structural and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data provides detailed information about the hydrogen and carbon framework of cis-1-bromo-1-propene.

¹H NMR Spectroscopy

The proton NMR spectra of cis-1-bromo-1-propene have been recorded in both acetone (B3395972) and benzene (B151609) solutions. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for cis-1-Bromo-1-propene [1]

| Solvent | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Acetone | =CHBr | 6.28 | J(H,H) = 6.9 |

| =CH(CH₃) | 6.23 | J(H,CH₃) = 6.6 | |

| CH₃ | 1.72 | J(H,H) = -1.8 | |

| Benzene | =CHBr | 5.84 | J(H,H) = 7.0 |

| =CH(CH₃) | 5.66 | J(H,CH₃) = 6.5 | |

| CH₃ | 1.47 | J(H,H) = -1.6 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of cis-1-bromo-1-propene in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for cis-1-Bromo-1-propene

| Carbon Atom | Chemical Shift (ppm) |

| C=C-Br | Data not explicitly found in search results |

| C=C-CH₃ | Data not explicitly found in search results |

| CH₃ | Data not explicitly found in search results |

Note: While a source indicates the availability of a ¹³C NMR spectrum in CDCl₃, the specific chemical shift values were not detailed in the provided search results.

Infrared (IR) Spectroscopy

The infrared spectrum of cis-1-bromo-1-propene provides information about the vibrational modes of its functional groups. The characteristic absorption bands are key to identifying the molecular structure.

Table 3: Key IR Absorption Bands for cis-1-Bromo-1-propene

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| Data not explicitly found in search results | C=C | Alkene Stretch |

| Data not explicitly found in search results | =C-H | Alkene C-H Stretch |

| Data not explicitly found in search results | C-H (in CH₃) | Alkyl C-H Stretch |

| Data not explicitly found in search results | C-Br | Alkyl Halide Stretch |

Note: While the existence of IR spectra is documented, a tabulated list of specific absorption peaks for cis-1-bromo-1-propene was not available in the search results.

Experimental Protocols

NMR Spectroscopy

The referenced ¹H NMR data was obtained from a 10 mol% solution of cis-1-bromo-1-propene in the specified solvent (acetone or benzene).[1] A standard NMR spectrometer is used for such analyses. For a typical procedure:

-

Sample Preparation: A precise amount of cis-1-bromo-1-propene is dissolved in the deuterated solvent to achieve the desired concentration. A small amount of a reference standard like TMS is added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

Infrared Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like cis-1-bromo-1-propene is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum is collected to account for atmospheric and instrument absorbances.

-

Sample Analysis: A small drop of the liquid sample is placed directly on the ATR crystal. The spectrum is then recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Structure-Spectra Correlation

The spectroscopic data aligns with the known structure of cis-1-bromo-1-propene. The diagram below illustrates the relationship between the molecule's structure and its key spectroscopic features.

References

An In-depth Technical Guide to (Z)-1-bromoprop-1-ene: Physical Constants, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, stereoselective synthesis, and potential biological significance of (Z)-1-bromoprop-1-ene. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

(Z)-1-bromoprop-1-ene, also known as cis-1-bromo-1-propene, is a halogenated alkene with the chemical formula C₃H₅Br. Understanding its physical properties is crucial for its application in synthesis and for predicting its behavior in various experimental settings.

Summary of Physical Constants

The following table summarizes the key physical constants of (Z)-1-bromoprop-1-ene, compiled from various sources.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 120.98 | g/mol | [1] |

| Boiling Point | 58 | °C | [1] |

| Melting Point | -113 | °C | [1] |

| Density | 1.423 | g/mL at 25 °C | [1] |

| Refractive Index (n_D²⁰) | 1.4545 | [2] | |

| Solubility | Slightly soluble in water; soluble in chloroform. | [3] | |

| CAS Registry Number | 590-13-6 | [1] |

Stereoselective Synthesis and Purification

The stereoselective synthesis of (Z)-1-bromoprop-1-ene is of significant interest in organic synthesis, as the geometric purity of the alkene is often critical for its subsequent reactions. Several methods have been developed to achieve high (Z)-selectivity.

Recommended Experimental Protocol: Microwave-Assisted Debrominative Decarboxylation

This protocol is adapted from a method that provides high stereoselectivity and yields for the synthesis of (Z)-1-bromoalkenes.[4]

Reaction Scheme:

anti-2,3-dibromobutanoic acid → (Z)-1-bromoprop-1-ene + CO₂ + HBr

Materials and Equipment:

-

anti-2,3-dibromobutanoic acid

-

Triethylamine (B128534) (Et₃N)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and distillation

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve anti-2,3-dibromobutanoic acid (1.0 eq) in a minimal amount of DMF.

-

Addition of Base: Add triethylamine (2.0-3.0 eq) to the solution.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 0.2–1.0 minutes at a temperature sufficient to drive the reaction to completion (typically monitored by TLC or GC). The reaction is often rapid.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure (Z)-1-bromoprop-1-ene. The boiling point is approximately 58 °C.[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the stereoselective synthesis and purification of (Z)-1-bromoprop-1-ene.

Caption: Workflow for the synthesis and purification of (Z)-1-bromoprop-1-ene.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and involvement in signaling pathways of (Z)-1-bromoprop-1-ene are limited. However, insights can be drawn from the well-documented effects of the closely related compound, vinyl bromide.

Vinyl bromide is recognized as a potent carcinogen, primarily targeting the liver.[5] The carcinogenicity of vinyl halides is attributed to their metabolism by cytochrome P450 enzymes to reactive epoxides.[6] These epoxides can then form etheno-adducts with DNA bases, leading to mutations and initiating carcinogenesis.[7] Given the structural similarity, it is plausible that (Z)-1-bromoprop-1-ene could undergo similar metabolic activation and exhibit genotoxic effects.

The primary mechanism of toxicity for vinyl bromide involves the following steps:

-

Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize the vinyl bromide to a reactive epoxide intermediate.

-

DNA Adduct Formation: The epoxide can alkylate DNA, forming etheno-adducts.

-

Genotoxicity: These DNA adducts can lead to miscoding during DNA replication, resulting in mutations.

While no specific signaling pathways have been directly implicated for (Z)-1-bromoprop-1-ene, the genotoxic nature of similar compounds suggests potential interactions with DNA damage response pathways. Chronic exposure could potentially lead to the activation of pathways involved in cell cycle arrest, apoptosis, or, if these fail, oncogenesis.

Logical Relationship of Potential Toxicity

The following diagram illustrates the potential logical relationship from exposure to (Z)-1-bromoprop-1-ene to cellular effects, based on the known effects of vinyl bromide.

Caption: Postulated pathway for the potential toxicity of (Z)-1-bromoprop-1-ene.

Conclusion

This technical guide provides essential data on the physical constants of (Z)-1-bromoprop-1-ene and a detailed, stereoselective synthesis protocol. While direct biological data is scarce, the known toxicology of related vinyl halides suggests that (Z)-1-bromoprop-1-ene should be handled with care due to its potential for metabolic activation to a genotoxic intermediate. This information is critical for researchers utilizing this compound in drug development and other synthetic applications, enabling both efficient use and appropriate safety precautions. Further research into the specific biological effects and signaling pathways affected by (Z)-1-bromoprop-1-ene is warranted.

References

- 1. (Z)-1-bromoprop-1-ene [stenutz.eu]

- 2. 顺式 -1-溴-1-丙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (Z)-1-Bromo-1-propene (CAS 590-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]

- 5. epa.gov [epa.gov]

- 6. Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to cis-1-Bromo-1-propene (CAS Number: 590-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Bromo-1-propene, with the CAS number 590-13-6, is a halogenated alkene that serves as a valuable building block in organic synthesis. Its unique chemical structure, featuring a vinyl bromide moiety, allows for a variety of chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety considerations for cis-1-Bromo-1-propene, with a focus on its applications in research and drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visualizations of reaction pathways and experimental workflows are included to facilitate understanding.

Chemical and Physical Properties

cis-1-Bromo-1-propene is a colorless liquid with a strong odor.[1] It is a highly flammable and light-sensitive compound.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of cis-1-Bromo-1-propene

| Property | Value | Reference(s) |

| CAS Number | 590-13-6 | [3] |

| Molecular Formula | C₃H₅Br | [3] |

| Molecular Weight | 120.98 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 58 °C (lit.) | [5] |

| Melting Point | -113 °C | [4] |

| Density | 1.423 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.4545 (lit.) | [5] |

| Flash Point | -34 °C (closed cup) | [4] |

| Solubility | No data available | [4] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of cis-1-Bromo-1-propene.

Table 2: Spectroscopic Data for cis-1-Bromo-1-propene

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (in acetone) | δ 6.28 (dq, J=6.9, -1.8 Hz, 1H), 6.23 (dq, J=6.9, 6.6 Hz, 1H), 1.72 (dd, J=6.6, -1.8 Hz, 3H) | [1] |

| ¹³C NMR (in CDCl₃) | Data available | [6] |

| IR Spectrum | Data available | [7] |

| Mass Spectrum | Data available | [8] |

Synthesis and Purification

The stereoselective synthesis of isomerically pure cis-1-Bromo-1-propene is essential for its application in stereospecific reactions.

Stereoselective Synthesis from anti-2,3-Dibromoalkanoic Acids

A convenient and stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids.[4]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve the anti-2,3-dibromoalkanoic acid in dimethylformamide (DMF).

-

Add triethylamine (B128534) (Et₃N) to the solution.

-

Subject the reaction mixture to microwave irradiation for a short duration (typically 0.2–1.0 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the (Z)-1-bromo-1-alkene.

-

Purify the product by column chromatography on silica (B1680970) gel.

Logical Relationship for Stereoselective Synthesis

Caption: Stereoselective synthesis of (Z)-1-bromo-1-alkenes.

Synthesis via Dehydrohalogenation of 1,2-Dibromopropane (B165211)

A common method for the synthesis of 1-bromo-1-propene (B1584524) (as a mixture of cis and trans isomers) is the dehydrohalogenation of 1,2-dibromopropane using a strong base.[6]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend sodium amide (NaNH₂) in anhydrous diethyl ether or liquid ammonia.

-

Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).

-

Slowly add a solution of 1,2-dibromopropane in the same solvent.

-

After the addition is complete, allow the reaction mixture to stir for several hours.

-

Quench the reaction by the careful addition of water or an aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the resulting mixture of cis- and trans-1-bromo-1-propene by fractional distillation.

Experimental Workflow for Dehydrohalogenation

Caption: Synthesis of 1-bromo-1-propene via dehydrohalogenation.

Reactivity and Applications in Drug Development

cis-1-Bromo-1-propene is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.[1] Its reactivity makes it a valuable tool in the synthesis of pharmaceutical intermediates.[1]

Cross-Coupling Reactions

cis-1-Bromo-1-propene can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Suzuki Coupling: This reaction involves the coupling of cis-1-bromo-1-propene with an organoboron compound in the presence of a palladium catalyst and a base to form a substituted alkene.

Experimental Protocol for a General Suzuki Coupling:

-

To a flame-dried flask, add the arylboronic acid, potassium carbonate, and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Purge the flask with an inert gas (e.g., argon).

-

Add a deoxygenated solvent system (e.g., 1,4-dioxane/water).

-

Add cis-1-bromo-1-propene to the reaction mixture.

-

Heat the mixture with stirring and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: Generalized catalytic cycle for the Suzuki coupling.

Heck Reaction: This reaction couples cis-1-bromo-1-propene with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.

Preparation of Organolithium Reagents

cis-1-Bromo-1-propene is used in the preparation of (Z)-1-lithio-1-propene by reaction with lithium powder.[1] This organolithium reagent is a potent nucleophile and can be used to form new carbon-carbon bonds.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity of cis-1-Bromo-1-propene or its direct involvement in modulating specific signaling pathways. The oxidation of cis-1-bromo-1-propene by toluene (B28343) dioxygenase has been reported, indicating its potential for metabolic transformation.[9] Further research is required to elucidate any potential pharmacological or toxicological effects and to identify any interactions with cellular signaling cascades.

Safety and Toxicology

cis-1-Bromo-1-propene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for cis-1-Bromo-1-propene

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| Highly flammable liquid and vapor | Flammable Liquid 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |

| Causes skin irritation | Skin Irritant 2 | Wash skin thoroughly after handling. Wear protective gloves. | [3] |

| Causes serious eye irritation | Eye Irritant 2 | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [3] |

| May cause respiratory irritation | STOT SE 3 | Avoid breathing vapor. Use only outdoors or in a well-ventilated area. | [3] |

Toxicological Data:

There is limited specific toxicological data available for cis-1-Bromo-1-propene. The safety data sheet indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[10] It is important to note that toxicological data for the related compound 1-bromopropane (B46711) shows evidence of genotoxicity and carcinogenicity in animal studies.[11] However, these findings may not be directly applicable to cis-1-bromo-1-propene. Researchers should exercise caution and handle the compound as potentially toxic.

Conclusion

cis-1-Bromo-1-propene is a valuable and versatile reagent in organic synthesis with potential applications in the development of new pharmaceutical compounds. Its ability to participate in stereoselective cross-coupling reactions makes it a useful building block for creating complex molecular architectures. While its physicochemical properties and synthesis are well-documented, a significant gap exists in the understanding of its biological activity and toxicological profile. Further research in these areas is crucial to fully assess its potential and ensure its safe handling and application in drug discovery and development. Professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

- 1. 顺式 -1-溴-1-丙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Simple synthesis of novel acyclic (e)-bromovinyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis-1-Bromo-1-propene | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-1-propene (cis and trans) | 1-Propenyl bromide | C3H5Br - Ereztech [ereztech.com]

- 10. benchchem.com [benchchem.com]

- 11. Heck Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Stability and Storage of cis-1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of cis-1-bromo-1-propene. Due to its reactive nature, understanding the factors that influence its stability is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds and other specialty chemicals. This document outlines the known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties

cis-1-Bromo-1-propene is a colorless liquid with a strong odor. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅Br | [1] |

| Molecular Weight | 120.98 g/mol | [1] |

| CAS Number | 590-13-6 | [1] |

| Boiling Point | 58 °C | [2] |

| Melting Point | -113 °C | [2] |

| Density | 1.423 g/mL at 25 °C | [3] |

| Flash Point | -34 °C | [4] |

| Refractive Index | n20/D 1.4545 | [2] |

Stability Profile

The primary stability concern for cis-1-bromo-1-propene is its isomerization to the thermodynamically more stable trans-isomer (trans-1-bromo-1-propene). This conversion can be initiated by thermal, photolytic, and acid-catalyzed pathways. Other potential degradation routes include hydrolysis, oxidation, and polymerization.

Cis-Trans Isomerization

The isomerization from the cis to the trans form is a significant factor affecting the purity and reactivity of the compound. The trans isomer is generally more stable due to reduced steric hindrance.[5]

cis-1-Bromo-1-propene is light-sensitive. Exposure to light, particularly in the UV region, can promote a π → π* transition, leading to a temporary breakage of the π-bond and allowing for rotation around the C-C single bond. This results in the formation of the trans-isomer. The quantum yield of such isomerizations can be influenced by the wavelength of light and the presence of photosensitizers.[4][7][8]

The presence of acidic impurities can catalyze the isomerization of cis-1-bromo-1-propene. The mechanism likely involves the protonation of the double bond to form a carbocation intermediate, which can then deprotonate to form either the cis or trans isomer. Due to the higher stability of the trans isomer, its formation is favored.

Other Degradation Pathways

Under aqueous conditions, particularly in the presence of acid, vinyl halides can undergo hydrolysis. The reaction proceeds via protonation of the double bond, followed by the addition of water to form an enol, which then tautomerizes to a more stable ketone (in this case, propanone).[1] The rate of hydrolysis is generally slow in neutral or basic conditions due to the instability of the vinyl cation intermediate.[1]

While specific studies on the oxidation of cis-1-bromo-1-propene are limited, unsaturated compounds are generally susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids. The presence of oxygen, especially in combination with light or heat, can promote oxidative degradation.

As an unsaturated monomer, cis-1-bromo-1-propene has the potential to undergo polymerization, especially in the presence of radical initiators, light, or heat. Commercial preparations are often stabilized to prevent this.

Role of Stabilizers

Commercial preparations of cis-1-bromo-1-propene are often stabilized with copper.[3][9] Copper and its salts are known to act as inhibitors for the polymerization of vinyl monomers. The mechanism is believed to involve the termination of radical chains, thereby preventing uncontrolled polymerization. Copper may also play a role in inhibiting isomerization, although the precise mechanism for this is not well-documented in the available literature.

Recommended Storage and Handling

To maintain the integrity and purity of cis-1-bromo-1-propene, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To minimize thermal isomerization and other degradation reactions. |

| Light | Store in an amber or opaque container | To prevent photochemical isomerization and degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to moisture and air. |

| Handling | Use in a well-ventilated area, away from ignition sources | The compound is flammable and has a low flash point. |

Experimental Protocols for Stability and Purity Assessment

The following section outlines detailed experimental protocols for assessing the stability and purity of cis-1-bromo-1-propene.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10][11][12]

Prepare solutions of cis-1-bromo-1-propene (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water). Subject the solutions to the stress conditions outlined in Table 3. Analyze the stressed samples at appropriate time points against a control sample stored under recommended conditions.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the sample solution with an equal volume of 1N HCl. Store at room temperature and 60°C. |

| Base Hydrolysis | Mix the sample solution with an equal volume of 1N NaOH. Store at room temperature and 60°C. |

| Oxidation | Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature. |

| Thermal Degradation | Store the sample solution and solid material at 60°C and 80°C. |

| Photostability | Expose the sample solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light. |

Analytical Methods for Purity and Degradation Product Analysis

GC is a suitable technique for separating and quantifying the cis and trans isomers of 1-bromo-1-propene (B1584524) and other volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) at 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the separation of all components. A typical program could be: 40 °C for 5 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

-

Identification: Peaks can be identified by comparing their retention times with those of authentic reference standards for cis- and trans-1-bromo-1-propene. Mass spectrometry (GC-MS) can be used for the identification of unknown degradation products.

HPLC can also be used for the analysis, particularly for less volatile degradation products.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. For separating geometric isomers, columns with phenyl or cholesterol-based stationary phases may offer better selectivity.[14][15]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol (B129727) is typically used. A starting composition of 50:50 water:acetonitrile, progressing to a higher concentration of the organic solvent, can be effective.

-

Detector: UV detector set at a wavelength where the analyte and its potential impurities absorb (e.g., around 210 nm). A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification and peak purity assessment.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

¹H NMR spectroscopy is a powerful tool for determining the ratio of cis and trans isomers without the need for chromatographic separation. The coupling constants (J-values) between the vinylic protons are characteristic for each isomer.

-

Cis Isomer: The coupling constant between the vinylic protons is typically in the range of 5-14 Hz.[16]

-

Trans Isomer: The coupling constant between the vinylic protons is typically in the range of 11-19 Hz.[16]

By integrating the signals corresponding to each isomer, their relative concentrations can be determined.

Visualizations

Logical Flow of Stability Assessment

Caption: Workflow for the stability assessment of cis-1-bromo-1-propene.

Key Degradation Pathways

Caption: Major degradation pathways of cis-1-bromo-1-propene.

Conclusion

The stability of cis-1-bromo-1-propene is a critical consideration for its use in synthetic applications. The primary degradation pathway is isomerization to the more stable trans-isomer, a process that is accelerated by heat, light, and acid. Other potential degradation pathways include hydrolysis, oxidation, and polymerization. To ensure the purity and integrity of cis-1-bromo-1-propene, it is essential to store it under refrigerated conditions, protected from light and in an inert atmosphere. The use of copper as a stabilizer is common in commercial preparations to inhibit polymerization. The experimental protocols provided in this guide offer a framework for researchers to assess the stability of cis-1-bromo-1-propene and to develop appropriate handling and storage procedures for their specific applications.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Separation of Vinyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. vurup.sk [vurup.sk]

- 6. researchgate.net [researchgate.net]

- 7. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Kinetics of the reaction of vinyl radicals with NO: Ab initio theory, master equation predictions, and laser absorption measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. sgs.com [sgs.com]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 15. agilent.com [agilent.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of cis-1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for cis-1-Bromo-1-propene (CAS No. 590-13-6), a highly flammable and irritant liquid commonly utilized as a reactant and intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Core Safety and Hazard Information

cis-1-Bromo-1-propene is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Physicochemical and Toxicological Data

A summary of the key quantitative data for cis-1-Bromo-1-propene is presented below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅Br | [1][2] |

| Molecular Weight | 120.98 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 58 °C | [1][3] |

| Melting Point | -113 °C | [1][5] |

| Flash Point | -34 °C (closed cup) | [1] |

| Density | 1.423 g/mL at 25 °C | [1][3] |

| Vapor Pressure | 219 mmHg at 25°C | [5] |

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor[1][2] |

| Skin corrosion/irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation (Category 2) | ❗ | Danger | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | ❗ | Danger | H335: May cause respiratory irritation[1][2] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are designed to minimize risk during the handling and use of cis-1-Bromo-1-propene.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this chemical:

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7] If inhalation of vapors is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage Protocol

-

Ventilation: All work with cis-1-Bromo-1-propene must be conducted in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[1]

-

Ignition Sources: This compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][8] No smoking is permitted in the handling area.

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][8] Use only non-sparking tools.[8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][4] Keep containers tightly closed and upright to prevent leakage.[1][4] The compound may be stabilized with copper.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.

-

Collection: Collect the absorbed material into a labeled, sealed container for proper disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Logical Workflow for Handling cis-1-Bromo-1-propene

The following diagram illustrates the standard operating procedure for the safe handling of cis-1-Bromo-1-propene, from initial preparation to final waste disposal.

Caption: Workflow for the safe handling of cis-1-Bromo-1-propene.

References

- 1. CIS-1-BROMO-1-PROPENE - Safety Data Sheet [chemicalbook.com]

- 2. cis-1-Bromo-1-propene | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-1-Bromo-1-propene 97 590-13-6 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. cis-1-ブロモ-1-プロペン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1-Bromo-1-propene | 590-14-7 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Synthesis of cis-1-Bromo-1-propene: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to obtain cis-1-bromo-1-propene, a valuable vinyl bromide intermediate in organic synthesis. The document details the most effective starting materials, provides step-by-step experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison. The stereoselective synthesis of the cis-isomer is a critical consideration, and this guide focuses on methods that afford high isomeric purity.

Bromodecarboxylation of 2,3-Dibromobutyric Acid

A highly effective and stereoselective method for the synthesis of cis-1-bromo-1-propene is the bromodecarboxylation of erythro-2,3-dibromobutanoic acid. This reaction proceeds via an anti-periplanar elimination of carbon dioxide and a bromide ion, leading to the preferential formation of the (Z)-isomer (cis-1-bromo-1-propene). An improved procedure utilizing neat triethylamine (B128534) or diisopropylethylamine provides the product with high isomeric purity.

Synthesis of the Starting Material: erythro-2,3-Dibromobutanoic Acid

The necessary starting material, erythro-2,3-dibromobutanoic acid, can be prepared from trans-crotonic acid through a stereospecific bromination reaction.

-

In a reaction vessel, dissolve trans-crotonic acid in a suitable solvent such as dichloromethane.

-

Slowly add a solution of bromine (Br₂) in the same solvent to the crotonic acid solution at room temperature.

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, the solvent is removed under reduced pressure to yield crude erythro-2,3-dibromobutanoic acid, which can be purified by recrystallization.

Stereoselective Bromodecarboxylation

-

The crude or purified erythro-2,3-dibromobutanoic acid is suspended in neat triethylamine or diisopropylethylamine in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to 40 °C with vigorous stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent, such as diethyl ether.

-

The triethylamine hydrobromide salt is removed by filtration.

-

The filtrate is washed sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The crude cis-1-bromo-1-propene is then purified by fractional distillation to yield the isomerically pure product.

Quantitative Data

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Isomeric Purity (cis:trans) |

| erythro-2,3-Dibromobutanoic Acid | Neat Triethylamine | 40 | 57 | >99:1 |

| erythro-2,3-Dibromobutanoic Acid | Neat Diisopropylethylamine | 40 | 57 | >99:1 |

Cis-Selective Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes. To achieve high selectivity for the cis-isomer of 1-bromo-1-propene, a non-stabilized phosphonium (B103445) ylide is required. The reaction of acetaldehyde (B116499) with a bromo-substituted ylide, such as the one derived from (bromomethyl)triphenylphosphonium bromide, is a viable route.

Preparation of the Phosphonium Ylide

The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt.

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction.

-

Allow the mixture to stir at -78 °C for a specified period to ensure complete ylide formation.

Olefination Reaction

-

To the freshly prepared ylide solution at -78 °C, slowly add a solution of acetaldehyde in anhydrous THF.

-

The reaction mixture is typically stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to separate the cis-1-bromo-1-propene from the trans-isomer and triphenylphosphine (B44618) oxide.

Quantitative Data

| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Isomeric Ratio (cis:trans) |

| Acetaldehyde | (Bromomethyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to RT | Moderate to Good | Predominantly cis |

Note: The exact yield and isomeric ratio can be influenced by the specific reaction conditions, including the base, solvent, and temperature.

Signaling Pathways and Experimental Workflows

Summary of Starting Materials

The following table summarizes the key starting materials for the stereoselective synthesis of cis-1-bromo-1-propene.

| Synthetic Route | Primary Starting Materials | Key Reagents |

| Bromodecarboxylation | trans-Crotonic Acid | Bromine, Triethylamine or Diisopropylethylamine |

| Wittig Reaction | Acetaldehyde, (Bromomethyl)triphenylphosphonium bromide | n-Butyllithium |

Conclusion

For the stereoselective synthesis of cis-1-bromo-1-propene, both the bromodecarboxylation of erythro-2,3-dibromobutanoic acid and a cis-selective Wittig reaction are highly effective methods. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The bromodecarboxylation route offers a straightforward procedure with high isomeric purity, while the Wittig reaction provides a versatile approach, with stereoselectivity being highly dependent on the nature of the ylide and reaction conditions. Careful adherence to the detailed experimental protocols is crucial for achieving the desired product in high yield and purity.

An In-Depth Technical Guide to the Molecular Geometry and Dipole Moment of cis-1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and dipole moment of cis-1-Bromo-1-propene (also known as (Z)-1-bromo-1-propene). This molecule, with the chemical formula C₃H₅Br, is a halogenated alkene of interest in organic synthesis. Understanding its structural parameters and polarity is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.

Molecular Structure and Geometry

The geometry of cis-1-Bromo-1-propene is dictated by the sp² hybridization of the carbon atoms involved in the double bond, leading to a trigonal planar arrangement around these centers. The "cis" configuration indicates that the bromine atom and the methyl group are on the same side of the carbon-carbon double bond.

Table 1: Predicted Molecular Geometry of cis-1-Bromo-1-propene

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C=C | ~1.34 Å | |

| C-C | ~1.50 Å | |

| C-Br | ~1.88 Å | |

| C-H (vinyl) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angles (°) | ||

| C=C-C | ~125° | |

| C=C-Br | ~122° | |

| C=C-H | ~120° | |

| H-C-H (methyl) | ~109.5° |

Dipole Moment

The presence of the electronegative bromine atom and the overall asymmetry of the cis-isomer result in an uneven distribution of electron density, giving the molecule a net dipole moment. The individual bond dipoles, particularly the C-Br and C=C bonds, do not cancel each other out due to the molecular geometry.[1] This results in a non-zero dipole moment for the cis-isomer, making it a polar molecule. In contrast, the trans-isomer generally possesses a smaller dipole moment as the bond dipoles are oriented in a way that leads to more effective cancellation.[1]

While an exact experimentally verified value for the dipole moment of cis-1-Bromo-1-propene could not be retrieved from the available literature, it is expected to be significant due to the factors mentioned above.

Table 2: Summary of Key Properties

| Property | Value |

| Molecular Formula | C₃H₅Br[2][3] |

| Molecular Weight | 120.976 g/mol [2] |

| IUPAC Name | (Z)-1-bromo-1-propene[3] |

| CAS Number | 590-13-6[3] |

| Dipole Moment | Non-zero (polar molecule)[1] |

Experimental Determination Protocols

The precise determination of molecular geometry and dipole moment for molecules like cis-1-Bromo-1-propene is typically achieved through sophisticated spectroscopic techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.

Experimental Workflow:

-

Sample Introduction: A gaseous sample of cis-1-Bromo-1-propene is introduced into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Absorption Detection: As the frequency is swept, the molecules absorb energy at their characteristic rotational transition frequencies, which are detected.

-

Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, is analyzed to identify the rotational transitions and determine the rotational constants (A, B, and C).

-

Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a precise rₛ (substitution) or r₀ (ground state) structure can be calculated.

For the determination of the dipole moment, the Stark effect is employed. This involves applying a strong, uniform electric field to the sample, which causes the rotational energy levels to shift and split. The magnitude of this splitting is directly proportional to the square of the dipole moment, allowing for its precise calculation.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is another powerful technique for determining the molecular structure of volatile compounds.

Experimental Workflow:

-

Electron Beam Generation: A high-energy beam of electrons is generated in a vacuum chamber.

-

Sample Effusion: A gaseous jet of cis-1-Bromo-1-propene is effused from a nozzle, intersecting the electron beam at a right angle.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule.

-

Structure Refinement: By fitting a theoretical model of the molecule's geometry to the experimental radial distribution curve, precise bond lengths and angles can be determined.

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the molecular structure of cis-1-Bromo-1-propene and its resulting dipole moment.

Caption: Relationship between geometry, electronegativity, and dipole moment.

References

An In-depth Technical Guide to cis-1-Bromo-1-propene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1-bromo-1-propene, a valuable reagent in organic synthesis. The document details its commercial availability, stereoselective synthesis, and key applications in constructing complex molecular architectures. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Commercial Availability

cis-1-Bromo-1-propene is commercially available from a variety of chemical suppliers. Purity levels typically range from 95% to 98%, with the compound often stabilized with copper to prevent isomerization and degradation. It is important to note that this chemical is classified as a dangerous good for transport and may be subject to additional shipping charges.

Below is a summary of representative commercial suppliers and their offerings. Please note that prices are subject to change and should be verified with the respective suppliers.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 97% | 10 g | $73.40 |

| 97% | 50 g | $285.00 | |

| GFS Chemicals | 98% | 10 g | $67.34 |

| American Custom Chemicals Corporation | 95% | 10 g | $1165.70 |

| 95% | 50 g | $2711.10 |

Chemical and Physical Properties

A summary of the key chemical and physical properties of cis-1-bromo-1-propene is provided in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₃H₅Br |

| Molecular Weight | 120.98 g/mol |

| CAS Number | 590-13-6 |

| Appearance | Colorless liquid |

| Boiling Point | 58 °C (lit.)[1] |

| Melting Point | -113 °C |

| Density | 1.423 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.4545 (lit.)[1] |

| Flash Point | -34 °C (closed cup)[1][2] |

| Sensitivity | Light sensitive |

Stereoselective Synthesis of cis-1-Bromo-1-propene

The stereoselective synthesis of (Z)-1-bromo-1-alkenes, including cis-1-bromo-1-propene, can be efficiently achieved through the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[3][4][5] This method offers high yields and selectivity in a significantly reduced reaction time compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the literature for the synthesis of (Z)-1-bromo-1-alkenes.[3][5]

Materials:

-

anti-2,3-Dibromobutanoic acid

-

Triethylamine (B128534) (Et₃N)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a suitable microwave reactor vessel, a mixture of anti-2,3-dibromobutanoic acid, triethylamine (Et₃N), and dimethylformamide (DMF) is prepared.

-

The vessel is sealed and subjected to microwave irradiation for a short duration, typically ranging from 0.2 to 1.0 minutes.[3][4][5]

-

The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure (Z)-1-bromo-1-propene.

This method is noted for its efficiency, clean reaction profile, and high yields.[3][5]

Caption: Stereoselective synthesis of cis-1-Bromo-1-propene.

Applications in Organic Synthesis

cis-1-Bromo-1-propene is a versatile building block in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful method for the formation of carbon-carbon bonds.[6][7][8][9] cis-1-Bromo-1-propene can serve as the vinyl halide partner in this reaction, leading to the stereospecific formation of substituted alkenes.

The following is a general procedure for the Suzuki-Miyaura coupling of a vinyl halide.

Materials:

-

cis-1-Bromo-1-propene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid, the base, and the palladium catalyst.

-

Add the solvent system to the flask and stir the mixture for a few minutes.

-

Add cis-1-bromo-1-propene to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][10][11] This reaction is a reliable method for the synthesis of enynes and arylalkynes. cis-1-Bromo-1-propene can be effectively used as the vinyl halide component.

The following is a general procedure for the Sonogashira coupling of a vinyl halide.

Materials:

-

cis-1-Bromo-1-propene

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the terminal alkyne and the base to the mixture and stir for a few minutes.

-

Add cis-1-bromo-1-propene to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with water or a dilute ammonium (B1175870) chloride solution.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Caption: Sonogashira cross-coupling catalytic cycles.

Grignard Reagent Formation

cis-1-Bromo-1-propene can be used to prepare the corresponding Grignard reagent, (cis-propenyl)magnesium bromide. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[12][13][14]

The following is a general procedure for the formation of a Grignard reagent from a vinyl halide and its subsequent reaction with an electrophile.

Materials:

-

cis-1-Bromo-1-propene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A small crystal of iodine (as an initiator)

-

Electrophile (e.g., an aldehyde or ketone)

-